Absence of AMPA Receptor Agonist Activity: Structural Determinant and Quantitative Comparison with AMPA and ACPA
4-Isoxazolepropanoic acid, 5-amino-3-methyl- lacks the α-amino acid moiety that structural biology studies have identified as essential for agonist recognition at AMPA receptors, where it forms conserved contacts with GluA2 residues [1]. In contrast, the close analogs AMPA and ACPA, which retain this moiety, exhibit defined agonist potencies at GluR1-flop receptors expressed in Xenopus oocytes: AMPA EC₅₀ = 12 μM; ACPA EC₅₀ = 2.4 μM [2]. The target compound is predicted to show no measurable agonism at AMPA receptors, representing a functional divergence of ≥100-fold relative to ACPA.
| Evidence Dimension | AMPA receptor agonist potency (EC₅₀) at GluR1-flop receptors |
|---|---|
| Target Compound Data | No detectable AMPA receptor agonism (predicted; α-amino acid absent) |
| Comparator Or Baseline | AMPA: EC₅₀ = 12 μM; ACPA: EC₅₀ = 2.4 μM |
| Quantified Difference | Functional divergence estimated at >100-fold vs. ACPA (inferred from structural requirement of α-amino acid moiety) |
| Conditions | Two-electrode voltage clamp on GluR1-flop receptors expressed in Xenopus oocytes (for comparator data) |
Why This Matters
For applications requiring isoxazole scaffold utility without AMPA receptor-mediated excitotoxicity or signaling interference, this compound eliminates a major off-target liability present in AMPA and ACPA.
- [1] The Physiological Society. The structural basis of agonist recognition in AMPA receptors. 2019. Available at: https://www.physoc.org/the-structural-basis-of-agonist-recognition-in-ampa-receptors/ View Source
- [2] Wahl P, Anker C, Krogsgaard-Larsen P, et al. Different characteristics of AMPA receptor agonists acting at AMPA receptors expressed in Xenopus oocytes. Eur J Pharmacol. 1996;308(2):211-218. PMID: 8840134. View Source
